Methyl 4-hydroxythiophene-2-carboxylate
CAS No.: 5118-04-7
Cat. No.: VC3802783
Molecular Formula: C6H6O3S
Molecular Weight: 158.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5118-04-7 |
---|---|
Molecular Formula | C6H6O3S |
Molecular Weight | 158.18 g/mol |
IUPAC Name | methyl 4-hydroxythiophene-2-carboxylate |
Standard InChI | InChI=1S/C6H6O3S/c1-9-6(8)5-2-4(7)3-10-5/h2-3,7H,1H3 |
Standard InChI Key | FWHWSIDEKGSJBP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CS1)O |
Canonical SMILES | COC(=O)C1=CC(=CS1)O |
Introduction
Chemical Structure and Molecular Properties
Thiophene Core and Substituent Effects
The molecular framework of methyl 4-hydroxythiophene-2-carboxylate centers on a five-membered thiophene ring, a heterocycle featuring one sulfur atom. The hydroxyl (-OH) and carboxylate (-COOCH₃) groups at positions 4 and 2, respectively, introduce distinct electronic and steric effects. The hydroxyl group acts as an electron-donating substituent through resonance, while the ester moiety exerts an electron-withdrawing influence, creating a polarized electronic environment. This interplay enhances the compound’s reactivity in electrophilic substitution and nucleophilic acyl substitution reactions.
X-ray crystallographic studies of analogous thiophene derivatives, such as methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, reveal bond lengths of 1.74 Å for C-S bonds and 1.43 Å for ester carbonyl groups . While direct structural data for methyl 4-hydroxythiophene-2-carboxylate remains limited, computational modeling predicts similar bond parameters, with slight variations due to the absence of chlorine substituents.
Physicochemical Characteristics
Although explicit data for methyl 4-hydroxythiophene-2-carboxylate is sparse, comparisons with structurally related compounds provide insights:
The absence of chlorine in the parent compound reduces molecular weight and slightly decreases lipophilicity (LogP), potentially improving aqueous solubility for biological applications .
Synthesis and Reaction Pathways
Condensation-Based Synthesis
A primary synthetic route involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. For example, reacting methyl propiolate with thioglycolic acid in dimethylformamide (DMF) at 50°C yields methyl 4-hydroxythiophene-2-carboxylate with >80% efficiency after crystallization. The mechanism proceeds through a conjugate addition-cyclization sequence, where the thiolate anion attacks the acetylenic ester, followed by ring closure and tautomerization.
Functionalization via Alkylation
Methyl 4-hydroxythiophene-2-carboxylate serves as a precursor for further derivatization. In a study of analogous compounds, methylation with methyl iodide (CH₃I) in DMF using triethylamine as a base selectively functionalizes sulfur or oxygen sites depending on reaction conditions . For instance:
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S-Methylation: At 50°C, exclusive S-alkylation occurs, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate .
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O-Methylation: Elevated temperatures (80°C) with stronger bases like sodium hydride (NaH) favor O-alkylation .
This selectivity is critical for tailoring the compound’s electronic properties for specific applications.
Industrial and Materials Science Applications
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